molecular formula C16H13F2NO4 B13436286 4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid

4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid

Cat. No.: B13436286
M. Wt: 321.27 g/mol
InChI Key: HMBCEHIUCYFRIO-UHFFFAOYSA-N
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Description

4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid is a chemical compound with the molecular formula C16H13F2NO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid typically involves the reaction of 2,4-difluorophenol with chloroacetic acid to form 2-(2,4-difluorophenoxy)acetic acid. This intermediate is then reacted with 4-aminomethylbenzoic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid can undergo various chemical reactions, including:

    Nucleophilic Acyl Substitution: This reaction involves the substitution of the acyl group with a nucleophile, often resulting in the formation of esters or amides.

    Electrophilic Aromatic Substitution: The aromatic ring in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Acyl Substitution: Common reagents include alcohols and amines, with conditions often involving acidic or basic catalysts.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under conditions that generate the electrophile in situ.

Major Products

    Esters and Amides: Formed from nucleophilic acyl substitution reactions.

    Substituted Aromatic Compounds: Resulting from electrophilic aromatic substitution reactions.

Scientific Research Applications

4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenoxy)acetic Acid: A precursor in the synthesis of the target compound.

    4-Aminomethylbenzoic Acid: Another precursor used in the synthesis.

Uniqueness

4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable as an intermediate in various synthetic pathways and research applications.

Properties

Molecular Formula

C16H13F2NO4

Molecular Weight

321.27 g/mol

IUPAC Name

4-[[[2-(2,4-difluorophenoxy)acetyl]amino]methyl]benzoic acid

InChI

InChI=1S/C16H13F2NO4/c17-12-5-6-14(13(18)7-12)23-9-15(20)19-8-10-1-3-11(4-2-10)16(21)22/h1-7H,8-9H2,(H,19,20)(H,21,22)

InChI Key

HMBCEHIUCYFRIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC2=C(C=C(C=C2)F)F)C(=O)O

Origin of Product

United States

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